molecular formula C7H16N2O B8436115 N',N'-dimethylpivalohydrazide

N',N'-dimethylpivalohydrazide

Cat. No.: B8436115
M. Wt: 144.21 g/mol
InChI Key: CSBFOUOQPHHERE-UHFFFAOYSA-N
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Description

N',N'-Dimethylpivalohydrazide is a hydrazide derivative characterized by a pivaloyl (2,2-dimethylpropanoyl) group attached to a hydrazine moiety where both terminal (N') nitrogen atoms are substituted with methyl groups. Its IUPAC name reflects this structure: the "N',N'-dimethyl" prefix indicates dimethyl substitution on the hydrazine’s terminal nitrogen, while "pivalohydrazide" denotes the 2,2-dimethylpropanoyl acyl group. The molecular formula is inferred as C₇H₁₅N₂O, derived from the pivaloyl group (C₅H₉O) and dimethylhydrazine (C₂H₆N₂) .

This compound is likely used in organic synthesis as a building block or catalyst, analogous to other hydrazides (e.g., N'-methyl-N'-phenylacetohydrazide) that participate in condensation reactions or metal coordination .

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

N',N',2,2-tetramethylpropanehydrazide

InChI

InChI=1S/C7H16N2O/c1-7(2,3)6(10)8-9(4)5/h1-5H3,(H,8,10)

InChI Key

CSBFOUOQPHHERE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NN(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Hydrazides vary by acyl group and nitrogen substitution. Key comparators include:

Compound Molecular Formula Substituents (Acyl Group/Nitrogen) Molecular Weight (g/mol) Key Properties/Applications
N',N'-Dimethylpivalohydrazide C₇H₁₅N₂O Pivaloyl (C₅H₉O); N',N'-dimethyl ~143.21 (calculated) Bulky acyl group; potential steric hindrance in reactions
N'-Methyl-N'-phenylacetohydrazide C₉H₁₂N₂O Acetyl (C₂H₃O); N'-methyl, N'-phenyl 164.21 Used in Schiff base synthesis; aromatic interactions
N,N-Diphenylhydrazine hydrochloride C₁₂H₁₃N₂Cl Hydrazine; N,N-diphenyl 220.70 Stabilizer in polymers; redox-active
5,5-Dimethylhydantoin C₅H₈N₂O₂ Hydantoin ring; 5,5-dimethyl 128.13 Antimicrobial agent; halogenation precursor

Key Observations :

  • Basicity : Dimethyl substitution on hydrazine likely increases basicity compared to unsubstituted hydrazides (e.g., diphenylhydrazine), enhancing coordination with metal ions .
Reactivity and Stability
  • Thermal Stability : Bulky pivaloyl groups enhance thermal stability compared to linear acyl hydrazides (e.g., acetohydrazides) .
  • Hydrolysis Sensitivity : Hydrazides with electron-withdrawing groups (e.g., nitro) hydrolyze faster than alkyl-substituted derivatives. This compound’s electron-donating methyl groups may slow hydrolysis .
  • Coordination Chemistry : Dimethylhydrazines exhibit stronger Lewis basicity, forming stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), useful in catalysis .
Industrial and Research Relevance
  • Pharmaceutical Intermediates : Hydrazides like N'-methyl-N'-phenylacetohydrazide are precursors to antifungal and antitumor agents . This compound could serve similar roles but with improved lipophilicity.
  • Polymer Additives : Diphenylhydrazine derivatives stabilize rubbers and plastics against oxidation . The dimethyl-pivaloyl variant might offer enhanced UV resistance.
  • Catalysis : Methylated hydrazines act as ligands in asymmetric catalysis, as seen in studies using N-methylnitroso-N,N-dimethylhydrazine with Kazansky catalysts .

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